Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate
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Overview
Description
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a carbon-to-oxygen double bond, which is also singly bonded to a second oxygen atom, joined to an alkyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or alcohols
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Different esters or amides
Scientific Research Applications
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then interact with various biological molecules . The sulfur atom in the compound may also play a role in its biological activity by forming disulfide bonds with proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Commonly used as a solvent in various industrial applications.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Ethyl propionate: Used in the production of perfumes and as a flavoring agent.
Uniqueness
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties compared to other esters. This sulfur atom can participate in various biochemical reactions, making the compound valuable in medicinal chemistry and biological research .
Properties
CAS No. |
81741-87-9 |
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Molecular Formula |
C12H22O4S |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
ethyl 2-(3-methoxy-3-oxopropyl)sulfanylhexanoate |
InChI |
InChI=1S/C12H22O4S/c1-4-6-7-10(12(14)16-5-2)17-9-8-11(13)15-3/h10H,4-9H2,1-3H3 |
InChI Key |
HOSXURBQYQIASC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OCC)SCCC(=O)OC |
Origin of Product |
United States |
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